5alpha-Dihydronandrolone
Overview
Description
5alpha-Dihydronandrolone, also known as 5alpha-dihydro-19-nortestosterone, is a naturally occurring anabolic-androgenic steroid. It is a 5alpha-reduced derivative of nandrolone (19-nortestosterone) and is formed by the action of the enzyme 5alpha-reductase. This compound is a major metabolite of nandrolone and is structurally similar to dihydrotestosterone, a potent androgen .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Dihydronandrolone is synthesized from nandrolone through the catalytic action of the enzyme 5alpha-reductase. The reaction involves the reduction of the double bond in the A-ring of nandrolone, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the reduction of nandrolone. These methods are preferred due to their specificity and efficiency in producing the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Substitution: This compound can participate in substitution reactions, particularly at the hydroxyl group at the 17th position.
Common Reagents and Conditions:
Reduction: Enzyme 5alpha-reductase, NADPH as a cofactor.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Various oxidized metabolites, including 5alpha-androstanedione.
Substitution: Substituted derivatives at the 17th position.
Scientific Research Applications
5alpha-Dihydronandrolone has several applications in scientific research:
Mechanism of Action
5alpha-Dihydronandrolone exerts its effects by binding to androgen receptors. Unlike nandrolone, it is a weaker agonist of the androgen receptor, leading to a lower androgenic effect. The conversion of nandrolone to this compound by 5alpha-reductase results in local inactivation in androgenic tissues, which contributes to the high ratio of anabolic to androgenic effects observed with nandrolone .
Comparison with Similar Compounds
Dihydrotestosterone (DHT): A potent androgen formed from testosterone by 5alpha-reductase.
5alpha-Dihydronorethandrolone: A 5alpha-reduced derivative of norethandrolone.
5alpha-Dihydrolevonorgestrel: A 5alpha-reduced derivative of levonorgestrel.
Uniqueness: 5alpha-Dihydronandrolone is unique due to its formation from nandrolone and its weaker androgenic activity compared to nandrolone and dihydrotestosterone. This property makes it particularly interesting for research focused on anabolic-androgenic steroids with reduced androgenic side effects .
Properties
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-PNOKGRBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931866 | |
Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434-85-1 | |
Record name | 17β-Hydroxy-5α-estran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dihydro-19-nortestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-DIHYDRONANDROLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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